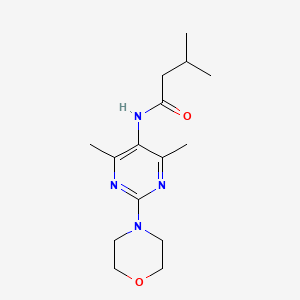
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a pyrimidine-based compound that is synthesized through a multi-step process.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide involves the reaction of 4,6-dimethyl-2-morpholinopyrimidine-5-carboxylic acid with 3-methylbutanoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with morpholine to form the final product.
Starting Materials
4,6-dimethyl-2-morpholinopyrimidine-5-carboxylic acid, 3-methylbutanoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Morpholine
Reaction
Step 1: 4,6-dimethyl-2-morpholinopyrimidine-5-carboxylic acid is dissolved in a suitable solvent such as dichloromethane., Step 2: To the solution, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added and the mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid group., Step 3: 3-methylbutanoyl chloride is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for 2 hours., Step 4: The reaction mixture is then filtered to remove the dicyclohexylurea byproduct and the solvent is evaporated under reduced pressure to obtain the intermediate product., Step 5: The intermediate product is dissolved in a suitable solvent such as ethanol., Step 6: To the solution, morpholine is added and the resulting mixture is stirred at room temperature for 2 hours., Step 7: The reaction mixture is then filtered and the solvent is evaporated under reduced pressure to obtain the final product, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has some limitations as well. It is a toxic compound that can cause harm to living organisms if not handled properly. Therefore, it requires special precautions to be taken when handling and storing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide.
Orientations Futures
There are several future directions for the research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide. One potential direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide and to identify its potential side effects.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been found to have various biochemical and physiological effects. Although it has some limitations, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has several advantages for lab experiments. Future research on N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has been suggested that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide could be used as a potential drug candidate for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-5-7-21-8-6-19/h10H,5-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCTTWMXCGSLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one](/img/structure/B2607134.png)
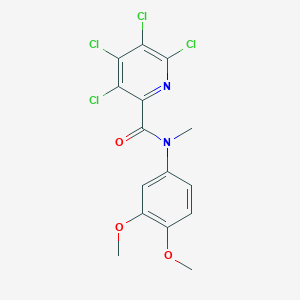
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
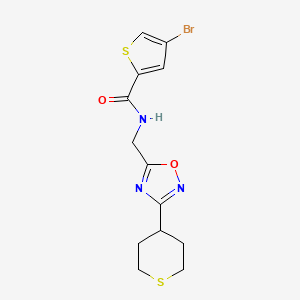
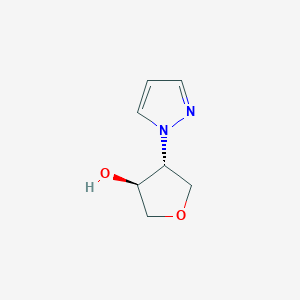
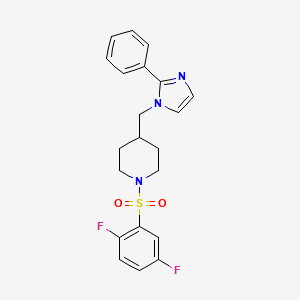
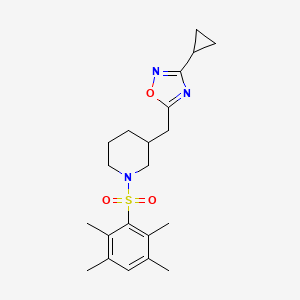
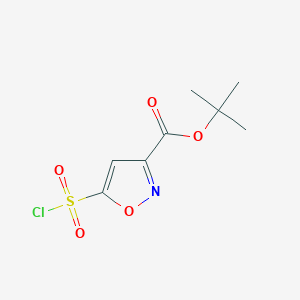
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
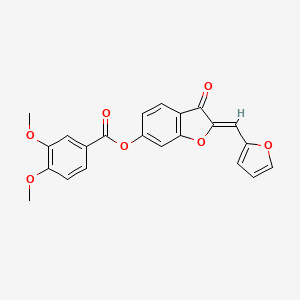

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)